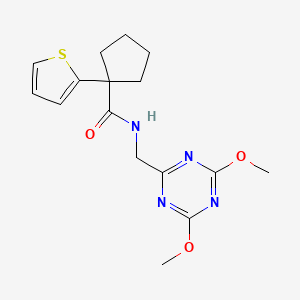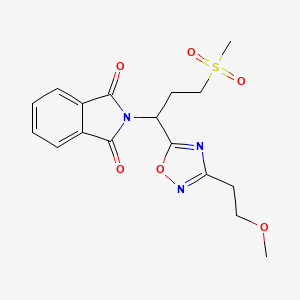
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C16H15N3O2 . It is part of the pyrrolidine-2,5-dione family, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The structure also includes two phenyl groups and a hydrazino group . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione” include a predicted boiling point of 418.5±38.0 °C, a predicted density of 1.31±0.1 g/cm3, and a predicted pKa of 3.56±0.20 .科学的研究の応用
C16H15N3O2\mathrm{C_{16}H_{15}N_3O_2}C16H15N3O2
and a molecular weight of 281.31 g/mol . Here are six unique applications:Drug Discovery and Medicinal Chemistry
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione serves as a scaffold for designing novel drugs. Researchers explore its potential in drug discovery due to its structural versatility. By modifying specific functional groups, scientists can create derivatives with improved pharmacological properties. For instance, the compound’s core structure can be optimized to target specific receptors or enzymes involved in disease pathways .
Anti-Inflammatory Agents
The compound’s hydrazine moiety suggests potential anti-inflammatory activity. Researchers investigate its effects on inflammatory pathways, such as inhibiting pro-inflammatory cytokines or modulating immune responses. Understanding its mechanism of action may lead to the development of new anti-inflammatory drugs .
Anticancer Agents
Given its aromatic and hydrazine components, 1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione could exhibit cytotoxic effects against cancer cells. Studies explore its impact on cell viability, apoptosis, and cell cycle regulation. Researchers aim to identify derivatives with selective anticancer activity while minimizing toxicity to healthy cells .
Photodynamic Therapy (PDT)
Pyrrolidine derivatives have been investigated for their potential in PDT—a cancer treatment that uses light-activated compounds to destroy tumor cells. Researchers explore whether 1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione can act as a photosensitizer, enhancing the effectiveness of PDT by generating reactive oxygen species upon light exposure .
Organic Synthesis
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione serves as a building block in organic synthesis. Chemists utilize its reactivity to create more complex molecules. For example, it can participate in cyclization reactions, forming heterocyclic compounds with diverse applications in materials science, pharmaceuticals, and agrochemicals .
Coordination Chemistry
The hydrazine group in this compound allows it to coordinate with metal ions. Researchers explore its complexation behavior with various transition metals. These complexes may find applications in catalysis, sensors, or as potential therapeutic agents .
Safety and Hazards
特性
IUPAC Name |
1-phenyl-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-14(18-17-12-7-3-1-4-8-12)16(21)19(15)13-9-5-2-6-10-13/h1-10,14,17-18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYALHRNUPPOXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2762538.png)
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2762539.png)


![3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2762543.png)

![4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2762546.png)


![2,4,7-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2762551.png)
![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2762552.png)


![6-(2,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762560.png)